N-(2,4-dimethoxyphenyl)-3-(6-phenylimidazo[2,1-b]thiazol-3-yl)propanamide
Overview
Description
N-(2,4-dimethoxyphenyl)-3-(6-phenylimidazo[2,1-b]thiazol-3-yl)propanamide, also known as DMTCP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. DMTCP is a synthetic compound that was first synthesized in 2007 by a group of researchers at the University of California, Berkeley. Since then, it has been studied for its potential use in treating a variety of conditions.
Mechanism of Action
The mechanism of action of N-(2,4-dimethoxyphenyl)-3-(6-phenylimidazo[2,1-b]thiazol-3-yl)propanamide is not fully understood, but it is thought to involve the inhibition of enzymes involved in cellular processes. Specifically, N-(2,4-dimethoxyphenyl)-3-(6-phenylimidazo[2,1-b]thiazol-3-yl)propanamide has been shown to inhibit the activity of the enzyme glycogen synthase kinase 3 beta (GSK3β), which is involved in the regulation of cell growth and apoptosis.
Biochemical and Physiological Effects:
N-(2,4-dimethoxyphenyl)-3-(6-phenylimidazo[2,1-b]thiazol-3-yl)propanamide has been shown to have a variety of biochemical and physiological effects. In addition to its inhibitory effects on GSK3β, N-(2,4-dimethoxyphenyl)-3-(6-phenylimidazo[2,1-b]thiazol-3-yl)propanamide has been shown to modulate the activity of other enzymes, including protein kinases and phosphatases. N-(2,4-dimethoxyphenyl)-3-(6-phenylimidazo[2,1-b]thiazol-3-yl)propanamide has also been shown to affect the levels of neurotransmitters in the brain, including dopamine and serotonin.
Advantages and Limitations for Lab Experiments
One advantage of using N-(2,4-dimethoxyphenyl)-3-(6-phenylimidazo[2,1-b]thiazol-3-yl)propanamide in lab experiments is its high potency and specificity. N-(2,4-dimethoxyphenyl)-3-(6-phenylimidazo[2,1-b]thiazol-3-yl)propanamide has been shown to be effective at low concentrations, making it a useful tool for studying the effects of GSK3β inhibition. However, one limitation of using N-(2,4-dimethoxyphenyl)-3-(6-phenylimidazo[2,1-b]thiazol-3-yl)propanamide is its potential toxicity. N-(2,4-dimethoxyphenyl)-3-(6-phenylimidazo[2,1-b]thiazol-3-yl)propanamide has been shown to induce cell death in some cell types, which could limit its use in certain experimental settings.
Future Directions
There are several future directions for research on N-(2,4-dimethoxyphenyl)-3-(6-phenylimidazo[2,1-b]thiazol-3-yl)propanamide. One area of interest is the development of N-(2,4-dimethoxyphenyl)-3-(6-phenylimidazo[2,1-b]thiazol-3-yl)propanamide analogs with improved potency and specificity. Another area of interest is the study of N-(2,4-dimethoxyphenyl)-3-(6-phenylimidazo[2,1-b]thiazol-3-yl)propanamide's effects on other enzymes and cellular processes. Additionally, further research is needed to determine the safety and efficacy of N-(2,4-dimethoxyphenyl)-3-(6-phenylimidazo[2,1-b]thiazol-3-yl)propanamide in animal and human studies.
Scientific Research Applications
N-(2,4-dimethoxyphenyl)-3-(6-phenylimidazo[2,1-b]thiazol-3-yl)propanamide has been studied for its potential use in treating a variety of conditions, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, N-(2,4-dimethoxyphenyl)-3-(6-phenylimidazo[2,1-b]thiazol-3-yl)propanamide has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. In Alzheimer's and Parkinson's disease research, N-(2,4-dimethoxyphenyl)-3-(6-phenylimidazo[2,1-b]thiazol-3-yl)propanamide has been studied for its potential neuroprotective effects.
properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-3-(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O3S/c1-27-17-9-10-18(20(12-17)28-2)23-21(26)11-8-16-14-29-22-24-19(13-25(16)22)15-6-4-3-5-7-15/h3-7,9-10,12-14H,8,11H2,1-2H3,(H,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZHACFPPTIEIFF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CCC2=CSC3=NC(=CN23)C4=CC=CC=C4)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethoxyphenyl)-3-(6-phenylimidazo[2,1-b]thiazol-3-yl)propanamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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